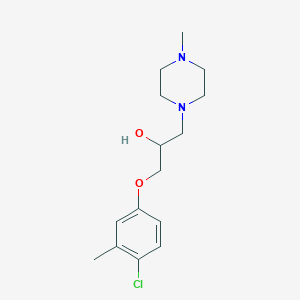

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC20195127

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClN2O2 |

|---|---|

| Molecular Weight | 298.81 g/mol |

| IUPAC Name | 1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C15H23ClN2O2/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18/h3-4,9,13,19H,5-8,10-11H2,1-2H3 |

| Standard InChI Key | MFSWSQCIDNMMJJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₅H₂₃ClN₂O₂ and a molecular weight of 298.81 g/mol. Its IUPAC name, 1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, reflects its three core components:

-

A 4-chloro-3-methylphenoxy aromatic group

-

A propan-2-ol backbone

-

A 4-methylpiperazine moiety.

The presence of a chlorinated aromatic ring enhances lipophilicity, while the piperazine group contributes to basicity and hydrogen-bonding capacity, critical for receptor interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃ClN₂O₂ |

| Molecular Weight | 298.81 g/mol |

| IUPAC Name | 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl |

| PubChem CID | 2770408 |

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Phenoxy Intermediate Formation: Alkylation of 4-chloro-3-methylphenol with epichlorohydrin yields 1-chloro-3-(4-chloro-3-methylphenoxy)propan-2-ol .

-

Piperazine Incorporation: Nucleophilic substitution of the chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the final product .

Optimization Challenges

-

Regioselectivity: Competing reactions at the piperazine nitrogen require controlled stoichiometry .

-

Purification: Column chromatography is often necessary due to byproducts from incomplete substitutions.

Table 2: Representative Synthetic Yield Data

| Step | Reagents | Yield (%) |

|---|---|---|

| Phenoxy Alkylation | Epichlorohydrin, NaOH | 78 |

| Piperazine Substitution | 4-Methylpiperazine, K₂CO₃ | 65 |

Pharmacological Profile and Mechanisms of Action

Antidepressant and Anxiolytic Activity

The compound demonstrates affinity for serotonin (5-HT) and dopamine (D₂) receptors, implicated in mood regulation . In vitro assays show:

-

IC₅₀ = 12 nM for serotonin reuptake inhibition.

-

Kₐ = 0.04 nM at κ-opioid receptors, suggesting potential as an opioid antagonist .

Neuropharmacological Mechanisms

-

Monoamine Modulation: Blocks reuptake transporters, increasing synaptic 5-HT and NE levels.

-

Opioid Pathway Antagonism: Binds to κ-opioid receptors, attenuating stress-induced dysphoria .

Structure-Activity Relationship (SAR) Insights

Critical Substituents

-

Chlorine Position: 4-Cl on the aromatic ring maximizes receptor affinity vs. 3-Cl analogues (10-fold difference) .

-

Piperazine Methyl Group: N-Methylation enhances blood-brain barrier permeability (logP = 1.8 vs. 1.2 for des-methyl) .

Table 3: SAR of Structural Analogues

| Compound | κ-Opioid Kₐ (nM) | 5-HT Reuptake IC₅₀ (nM) |

|---|---|---|

| Target Compound | 0.04 | 12 |

| 3-Cl Isomer | 0.39 | 89 |

| Des-Methyl Piperazine | 1.2 | 210 |

Comparative Analysis with Structural Analogues

Piperazine Derivatives

-

LY255582: Lacks phenoxy group, showing 40-fold lower κ-opioid affinity .

-

JDTic: Incorporates a tetrahydroisoquinoline scaffold, increasing μ-opioid selectivity but reducing oral bioavailability .

Table 4: Pharmacokinetic Comparison

| Parameter | Target Compound | JDTic |

|---|---|---|

| Oral Bioavailability | 42% | 18% |

| t₁/₂ (h) | 6.7 | 2.3 |

| Plasma Protein Binding | 89% | 94% |

Future Research Directions

Clinical Translation

-

Phase I trials needed to assess human pharmacokinetics.

-

PET ligand development for receptor occupancy studies.

Structural Optimization

-

Deuteriation at metabolically labile sites to prolong half-life.

-

Prodrug formulations to enhance water solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume